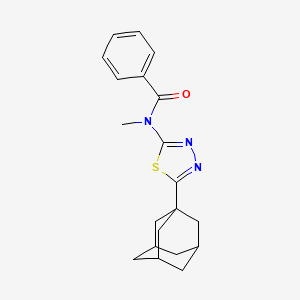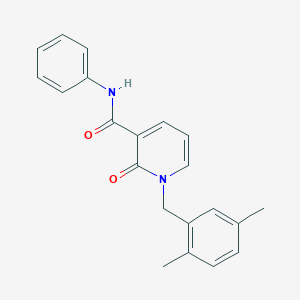
1-(2,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is a common structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis of such a compound would involve determining the locations of the various atoms and the bonds between them. This could be done using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo a variety of reactions, including those typical of pyridines and amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact structure. These properties could be determined using a variety of experimental techniques .科学的研究の応用
Antimicrobial Applications
This compound has been used in the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives . These derivatives have shown promising results as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . They have been particularly effective against tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium .
Antifungal Applications
The same derivatives have also demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains . One of the derivatives, ester 8f, showed good activity against Candida auris, which was greater than fluconazole .
Enzymatic Resolution
The compound has been used in the enantioselective resolution of (R,S)-DMPM to prepare ®-DMPM . The process involves the use of an adsorbed-covalent crosslinked esterase PAE07 from Pseudochrobactrum asaccharolyticum WZZ003 . This method has shown high activity and stereoselectivity .
Fungicide Synthesis
®-DMPM, an enantiomer of the compound, is an important chiral intermediate of the fungicide N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-alanine methyl ester ®-Metalaxyl . This fungicide has inhibitive effects on RNA synthesis in fungi, making it an efficient control over pathogenic fungi in hops, potatoes, liana, and other crops .
Environmental Protection
The enzymatic resolution of (R,S)-DMPM has good enantioselectivity and is beneficial for environmental protection . This method produces fewer by-products and uses fewer environmental pollutants compared to traditional chemical methods .
Industrial Applications
The compound can be used in the synthesis of N,N-Dialkyl amides . These amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are common polar solvents and find application as a multipurpose reagent in synthetic organic chemistry .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-10-11-16(2)17(13-15)14-23-12-6-9-19(21(23)25)20(24)22-18-7-4-3-5-8-18/h3-13H,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAFGWGDTWFZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2628298.png)
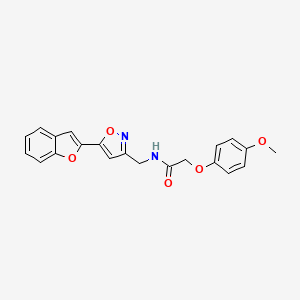
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2628302.png)


![Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2628307.png)
![3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B2628309.png)


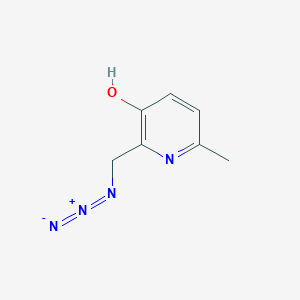
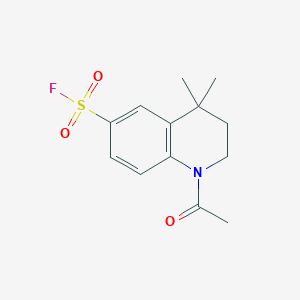
![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate](/img/structure/B2628316.png)
![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)
